methyl 7-(3-(2-chlorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

TRPV1 antagonism Pain pharmacology Isoquinoline urea SAR

This compound is a regiochemically distinct dihydroisoquinoline urea featuring an ortho-chlorophenyl ureido group at C-7 and an N-2 methyl carbamate. SAR studies establish that halogen position on the phenyl ring dictates TRPV1 antagonist potency—ortho-substituted analogs fall into a distinct potency class versus para-substituted congeners (pKb ~7.3–7.4). It shares the molecular formula C₁₈H₁₈ClN₃O₃ with Filastatin but a completely different scaffold, making it an ideal negative control in antifungal discovery or a scaffold-mismatch reference in TRPV1 campaigns. The N-2 methyl carbamate offers a handle for esterase-mediated prodrug strategies. Supplied at ≥95% purity for reliable preclinical research.

Molecular Formula C18H18ClN3O3
Molecular Weight 359.81
CAS No. 1448126-06-4
Cat. No. B2730070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 7-(3-(2-chlorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS1448126-06-4
Molecular FormulaC18H18ClN3O3
Molecular Weight359.81
Structural Identifiers
SMILESCOC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C18H18ClN3O3/c1-25-18(24)22-9-8-12-6-7-14(10-13(12)11-22)20-17(23)21-16-5-3-2-4-15(16)19/h2-7,10H,8-9,11H2,1H3,(H2,20,21,23)
InChIKeyBRQBROSTQNVZJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 7-(3-(2-chlorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1448126-06-4): Structural Identity and Procurement Baseline


Methyl 7-(3-(2-chlorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1448126-06-4) is a synthetic small-molecule dihydroisoquinoline urea derivative with molecular formula C₁₈H₁₈ClN₃O₃ and molecular weight 359.81 g/mol [1]. The compound features a 3,4-dihydroisoquinoline core bearing a methyl carboxylate at the N-2 position and a 2-chlorophenyl ureido substituent at the C-7 position. This specific regiochemical arrangement—an ortho-chloro phenyl urea at the 7-position combined with an N-2 methyl carbamate—distinguishes it from other dihydroisoquinoline-based ureas and from isomeric compounds sharing the same molecular formula [2]. The compound is supplied as a research-grade chemical (typical purity ≥95%) for preclinical investigation, with documented computed physicochemical parameters including a calculated logP of approximately 1.43, topological polar surface area (TPSA) of 91.32 Ų, six hydrogen bond acceptors, and three hydrogen bond donors [3].

Why Generic Substitution Fails for Methyl 7-(3-(2-chlorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Regiochemical and Scaffold-Specific Determinants of Biological Activity


Substituting methyl 7-(3-(2-chlorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate with a closely related dihydroisoquinoline urea analog cannot be assumed to yield equivalent biological outcomes. Systematic structure-activity relationship (SAR) studies on isoquinoline ureas as TRPV1 antagonists have established that the position of halogen substitution on the phenyl ring is a critical determinant of antagonist potency: para-substituted analogs exhibit pKb values in the range of 7.3–7.4, whereas ortho-substituted and meta-substituted congeners are significantly less potent in the same functional assay (guinea pig trachea smooth muscle) [1]. The target compound bears an ortho-chloro substituent, placing it in a distinct potency class relative to para-halogenated analogs. Furthermore, compounds sharing the identical molecular formula C₁₈H₁₈ClN₃O₃ but built on entirely different scaffolds—such as Filastatin (CAS 431996-53-1), a piperazine-based inhibitor of Candida albicans filamentation—exhibit unrelated biological activities, underscoring that isomeric or isobaric substitution is not functionally interchangeable [2]. These findings demonstrate that both the regiochemistry of the urea-linked aryl group and the core scaffold architecture are non-redundant drivers of target engagement and biological readout.

Quantitative Differentiation Evidence for Methyl 7-(3-(2-chlorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1448126-06-4) vs. Closest Analogs


TRPV1 Antagonist Potency: Ortho-Chloro vs. Para-Chloro Substitution Defines Distinct Activity Class

In a systematic SAR study of thirteen isoquinoline urea analogs evaluated in a functional guinea pig trachea smooth muscle assay, the para-substituted derivatives—p-chloro (compound 4) and p-bromo (compound 5)—were the most potent members of the series, exhibiting pKb values of 7.3–7.4 [1]. The study's explicit conclusion states that para-substituted analogs are more potent than ortho- and meta-substituted analogs in this biological assay [1]. The target compound, methyl 7-(3-(2-chlorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, incorporates an ortho-chloro phenyl substitution, categorizing it within the lower-potency ortho-substituted class. While a direct pKb measurement for this specific compound was not available in the published literature at the time of this analysis, the class-level SAR inference is unambiguous and is further supported by comparative molecular field analysis (CoMFA) modeling studies described in the same publication [1].

TRPV1 antagonism Pain pharmacology Isoquinoline urea SAR

Physicochemical Property Differentiation: Computed Lipophilicity and Polar Surface Area vs. Filastatin and Para-Chloro Analog

Computed physicochemical parameters for the target compound, retrieved from an authoritative cheminformatics database, yield a calculated logP (clogP) of 1.43, a topological polar surface area (TPSA) of 91.32 Ų, six hydrogen bond acceptors (HBA), and three hydrogen bond donors (HBD) [1]. These values are directly governed by the N-2 methyl carbamate and the 7-ureido-2-chlorophenyl substitution pattern. For comparison, Filastatin (CAS 431996-53-1)—which shares the identical molecular formula C₁₈H₁₈ClN₃O₃ but possesses a piperazine-benzophenone scaffold—has a markedly different spatial distribution of polar atoms and conformational flexibility, resulting in distinct solubility, permeability, and target-binding profiles [2]. The target compound's TPSA of 91.32 Ų places it within the favorable range for oral bioavailability prediction (typically <140 Ų), while its moderate clogP of 1.43 suggests balanced hydrophilicity-lipophilicity compared to more lipophilic dihydroisoquinoline derivatives [1]. The ortho-chloro versus para-chloro positional isomerism also differentially affects molecular electrostatic potential distribution, which has been shown via CoMFA to influence TRPV1 binding pocket complementarity [3].

Physicochemical profiling Drug-likeness Solubility prediction

Scaffold-Level Differentiation: Dihydroisoquinoline-Urea vs. Piperazine-Benzophenone (Filastatin) Despite Isomeric Molecular Formula

The target compound and Filastatin (CAS 431996-53-1) share the identical molecular formula C₁₈H₁₈ClN₃O₃ and molecular weight (359.81 g/mol) but possess fundamentally different core scaffolds. The target compound is built on a 3,4-dihydroisoquinoline nucleus with a 7-ureido linkage to a 2-chlorophenyl group and an N-2 methyl carbamate [1]. Filastatin, by contrast, is (3-chloro-4-methylphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone—a piperazine-benzophenone hybrid [2]. Filastatin is a well-characterized inhibitor of Candida albicans filamentation and adhesion, with an IC₅₀ of approximately 3 µM in a GFP-based adhesion assay against multiple pathogenic Candida species [2]. The target compound has no reported antifungal activity in the peer-reviewed literature, consistent with the expectation that scaffold architecture—not merely molecular formula—determines biological target engagement. This scaffold-level distinction is critical for procurement decisions: researchers seeking an antifungal tool compound should select Filastatin, whereas those investigating TRPV1-related or dihydroisoquinoline-urea-specific pharmacology should select the target compound [1][2].

Scaffold hopping Antifungal activity Chemical biology tool compounds

Regiochemical Differentiation: 7-Ureido Substitution Pattern vs. 3-Ureidoisoquinolin-8-yl Derivatives in Antibacterial Patent Space

A distinct class of 3-ureidoisoquinolin-8-yl derivatives is disclosed in patent US 8,889,676 (Actelion Pharmaceuticals Ltd.) as antibacterial compounds, wherein the urea moiety is attached at the 3-position of the isoquinoline ring and substitution occurs at the 8-position [1]. The target compound differs fundamentally: the urea linkage is at the 7-position of a partially saturated 3,4-dihydroisoquinoline core, and the N-2 position is capped with a methyl carbamate rather than being unsubstituted or alkyl-substituted as in the Actelion series [1]. This regiochemical distinction has significant consequences: the 3-ureido series is directed toward bacterial topoisomerase inhibition, whereas the 7-ureido dihydroisoquinoline series (including the target compound) is associated with mammalian TRPV1 receptor modulation [2]. No cross-activity between these regiochemical classes has been reported. Additionally, tetrahydroisoquinoline derivatives disclosed as DGAT2 inhibitors (patent US 9,877,957) represent yet another pharmacophoric arrangement, further illustrating that the precise positioning of the ureido and carboxylate groups dictates target selectivity [3].

Antibacterial agents Ureidoisoquinoline Patent landscape differentiation

Anticipated Metabolic and Stability Profile: N-2 Methyl Carbamate as a Differentiating Structural Feature

The N-2 methyl carbamate substituent on the dihydroisoquinoline core represents a distinguishing structural feature relative to analogs bearing free NH, alkyl, or aryl substituents at this position. In the broader isoquinoline urea SAR literature, the N-2 substitution pattern has been shown to influence both potency and oral bioavailability. For example, compound 14a (a 5-isoquinoline urea with hTRPV1 IC₅₀ = 4 nM) achieved 46% oral bioavailability in rats—a property attributed in part to optimal N-substitution [1]. While direct metabolic stability data for the target compound are not published, the methyl carbamate moiety is expected to confer differential susceptibility to esterase-mediated hydrolysis compared to N-alkyl or N-aryl analogs. The computed moderate clogP of 1.43 and TPSA of 91.32 Ų [2] further suggest a pharmacokinetic profile that is distinguishable from more lipophilic, passively absorbed dihydroisoquinoline derivatives. The ortho-chloro substituent on the phenyl ring may also affect CYP450-mediated oxidative metabolism relative to para-chloro or unsubstituted phenyl analogs through steric and electronic effects on the urea linkage [3].

Metabolic stability Carbamate prodrug Pharmacokinetic differentiation

Optimal Research Application Scenarios for Methyl 7-(3-(2-chlorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1448126-06-4)


TRPV1 Pharmacological Tool Compound for Differentiating Ortho- vs. Para-Substituted Urea Antagonist Pharmacology

This compound is best deployed as a pharmacological tool to probe the functional consequences of ortho-chloro versus para-chloro substitution within the isoquinoline urea TRPV1 antagonist series. The Gujarati et al. (2020) SAR study established that para-substituted analogs achieve pKb values of 7.3–7.4 in guinea pig trachea functional assays, while ortho-substituted members of the series are significantly less potent [1]. By using the target compound alongside its para-chloro congener, researchers can dissect the contribution of halogen position to TRPV1 binding pocket occupancy, as modeled by CoMFA analysis [1]. This is particularly valuable for academic laboratories and pharmaceutical discovery groups engaged in TRPV1-targeted pain therapeutic development who require matched-pair ortho/para comparator compounds.

Scaffold-Hopping Reference Standard to Discriminate Dihydroisoquinoline-Urea from Piperazine-Based Bioactivity

Because the target compound shares the molecular formula C₁₈H₁₈ClN₃O₃ with Filastatin (a known Candida albicans filamentation inhibitor, IC₅₀ ~3 µM) but possesses a completely different core scaffold, it serves as an ideal negative control or scaffold-hopping reference standard in antifungal discovery programs [2]. Screening both compounds in parallel against fungal adhesion or morphogenesis assays can validate the scaffold-specificity of any observed antifungal activity. Conversely, in TRPV1 antagonist screening campaigns, Filastatin can serve as a scaffold-mismatch control, ensuring that observed TRPV1 modulation is scaffold-dependent rather than an artifact of the molecular formula.

Medicinal Chemistry Starting Point for N-2 Carbamate-Based Prodrug Design or Metabolic Soft Spot Engineering

The N-2 methyl carbamate functionality is a distinguishing feature relative to N-alkyl or N-aryl dihydroisoquinoline ureas. This group is susceptible to esterase-mediated hydrolysis, potentially enabling prodrug strategies where the carbamate is cleaved in vivo to reveal the free NH dihydroisoquinoline. The moderate computed clogP (1.43) and TPSA (91.32 Ų) [3] indicate adequate aqueous solubility and permeability characteristics for oral or parenteral administration. Medicinal chemistry teams exploring structure-metabolism relationships in the dihydroisoquinoline urea series can utilize this compound as a reference for carbamate stability studies, comparing its metabolic half-life in hepatocyte or microsomal assays against N-methyl, N-ethyl, or N-aryl counterparts.

Chemical Biology Probe for Investigating 7-Ureido vs. 3-Ureido or 8-Ureido Isoquinoline Target Engagement

The regiochemistry of the urea attachment on the isoquinoline nucleus is a critical determinant of biological target selection. The target compound, with its 7-ureido substitution, is associated with mammalian TRPV1 modulation [1], whereas 3-ureidoisoquinolin-8-yl derivatives (patent US 8,889,676) target bacterial topoisomerases [4]. Chemical biology groups investigating the target landscape of ureidoisoquinoline chemotypes can employ this compound in broad-panel selectivity screens (e.g., kinase panels, GPCR panels, ion channel panels) to map the pharmacological space accessible to the 7-ureido-3,4-dihydroisoquinoline-2-carboxylate scaffold, generating a target engagement fingerprint that distinguishes it from the 3-ureido and 8-ureido regioisomeric series.

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